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molecular formula C9H10O4 B8684672 2-Methoxyphenylglyoxal hydrate

2-Methoxyphenylglyoxal hydrate

Cat. No. B8684672
M. Wt: 182.17 g/mol
InChI Key: RHIPJGPKJFFYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04490392

Procedure details

A mixture of 4.5 g of 2-methoxyacetophenone, 4.33 g of selenium dioxide, 30 ml of dioxane and 3 ml of water is treated in the same manner as described in Example 5-(1). 5 g of 2-methoxyphenylglyoxal hydrate are thereby obtained as a crude oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[Se](=O)=O.[O:15]1CCOC[CH2:16]1>O>[OH2:2].[CH3:16][O:15][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:4]([CH:3]=[O:2])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Name
Quantity
4.33 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
O.COC1=C(C=CC=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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